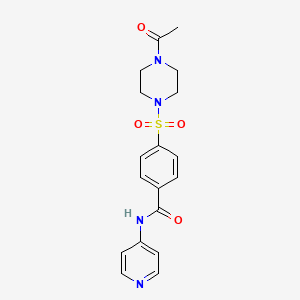
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide” is a chemical compound with the molecular formula C13H16N2O5S . It has a molecular weight of 312.35 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the context of developing potent anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 312.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Sumathi et al. (2016) on a related compound, 1-[(4-methylphenyl)Sulfonyl]-4–pyridine-2-ylpiperazine (MSPP), demonstrated its effectiveness as a corrosion inhibitor for mild steel in HCl medium. This research highlighted the compound's potential in protecting metal surfaces through the formation of a protective layer, suggesting a similar application for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide in industrial settings where corrosion resistance is crucial. The study employed various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, to evaluate the inhibitor's efficiency, which was found to increase with concentration and decrease with rising temperature. The adsorption of the inhibitor on the metal surface was confirmed through surface analysis by AFM and SEM, along with quantum chemical calculations Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016.
Microbial Studies
Patel and Agravat (2007) synthesized new pyridine derivatives, including 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, to explore their antibacterial and antifungal activities. Although the study focused on a broader range of pyridine derivatives, it underscores the potential for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide to serve as a key intermediate or structural motif in the development of new antimicrobial agents. The structures of these compounds were confirmed through chemical analysis and spectral data, and their biological activity was assessed against various bacterial and fungal strains Patel & Agravat, 2007.
Enzyme Inhibition
Research by Gokcen et al. (2016) on sulfonamide derivatives, including acetoxybenzamide and triacetoxybenzamide groups with various moieties, revealed their inhibitory effects on carbonic anhydrase isozymes (hCA I and II). These enzymes are crucial for catalyzing the synthesis of bicarbonate ion from carbon dioxide and water, representing a fundamental physiological process. The study found that the sulfonamide derivatives exhibit significant inhibitory activity against hCA I and II, suggesting that 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide could potentially be explored for its enzyme inhibitory properties, contributing to research in areas such as metabolic disorders or conditions involving dysregulated enzyme activity Gokcen, Gulcin, Ozturk, & Goren, 2016.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)17-4-2-15(3-5-17)18(24)20-16-6-8-19-9-7-16/h2-9H,10-13H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECUBWABRREVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)

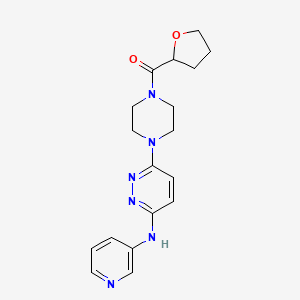
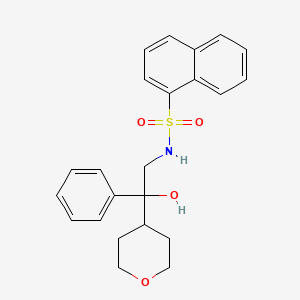
![4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2859060.png)
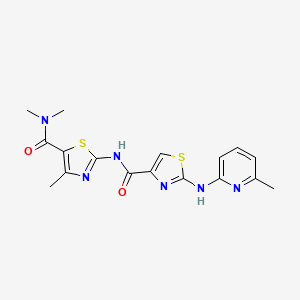

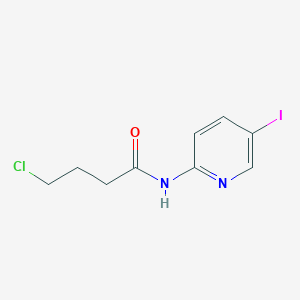
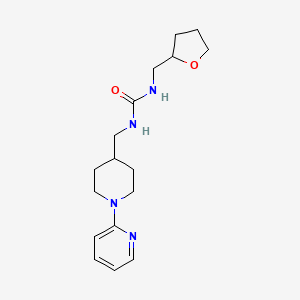

![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)
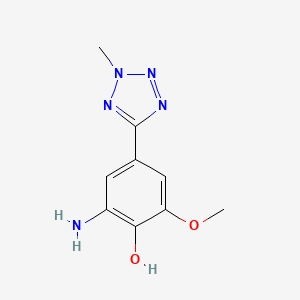

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)